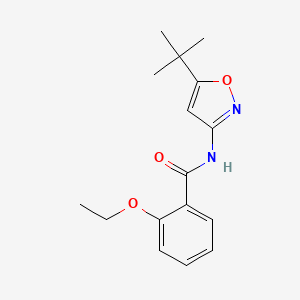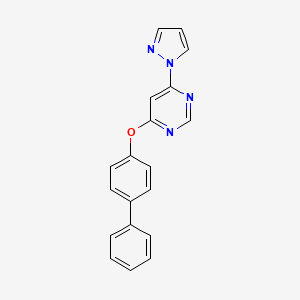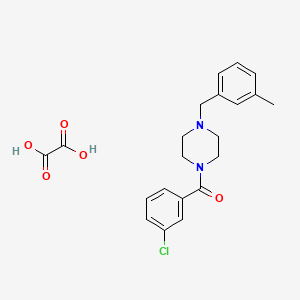![molecular formula C16H18BrN3O3 B5153426 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as BRD0705. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In
Wirkmechanismus
The mechanism of action of BRD0705 involves the inhibition of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. Bromodomains are small protein domains that bind to acetylated lysine residues on histone proteins, thereby regulating gene expression. By inhibiting the bromodomains of this compound proteins, BRD0705 disrupts their ability to regulate gene expression, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BRD0705 have been extensively studied in vitro and in vivo. In vitro studies have shown that BRD0705 inhibits the growth of cancer cells, reduces inflammation, and improves cardiovascular function. In vivo studies have shown that BRD0705 can inhibit tumor growth in mouse models of cancer, reduce inflammation in mouse models of autoimmune disease, and improve cardiac function in mouse models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of BRD0705 for lab experiments include its high potency and selectivity for 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, its ability to penetrate cell membranes, and its well-characterized mechanism of action. The limitations of BRD0705 for lab experiments include its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective inhibitors of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the exploration of the role of this compound proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems could improve the bioavailability of BRD0705 in vivo, enabling its use as a therapeutic agent in humans.
Conclusion
In conclusion, BRD0705 is a potent and selective inhibitor of this compound proteins with potential therapeutic applications in a variety of diseases. The synthesis of BRD0705 has been described in detail in the scientific literature, and its mechanism of action involves the inhibition of the bromodomains of this compound proteins. BRD0705 has been shown to have biochemical and physiological effects in vitro and in vivo, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on BRD0705, including the development of more potent and selective inhibitors, the exploration of its role in other diseases, and the development of novel drug delivery systems.
Synthesemethoden
The synthesis of BRD0705 has been described in detail in the scientific literature. The compound is typically synthesized using a multi-step process that involves the reaction of various starting materials, including 3-bromobenzaldehyde, pyrrolidine-2,5-dione, and piperidine-4-carboxylic acid. The final step of the synthesis involves the coupling of the intermediate product with piperidine-4-amine to yield the final product, BRD0705.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which are involved in a variety of cellular processes, including gene transcription, chromatin remodeling, and cell differentiation. This compound proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease, making them attractive targets for therapeutic intervention.
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8,10,13H,4-7,9H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAMUNNJROASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)




![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
